N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide
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Overview
Description
N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide is a heterocyclic compound that features a 1,3,4-thiadiazole ring fused with pyridine moieties. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide typically involves the reaction of 3-pyridinecarboxylic acid hydrazide with 3-pyridinecarboxylic acid in the presence of phosphorus oxychloride. The reaction proceeds through cyclization to form the thiadiazole ring. The general reaction conditions include:
Reagents: 3-pyridinecarboxylic acid hydrazide, 3-pyridinecarboxylic acid, phosphorus oxychloride
Solvent: Anhydrous ethanol
Temperature: Reflux conditions
Time: Several hours until the reaction is complete
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nucleophiles like amines or thiols in polar solvents
Major Products Formed
Oxidation: Formation of N-oxides
Reduction: Formation of reduced thiadiazole derivatives
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide
- 5-(3-pyridinyl)-1,3,4-oxadiazole-2-thiol
Uniqueness
N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide is unique due to its specific substitution pattern and the presence of both pyridine and thiadiazole rings. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and other applications.
Properties
Molecular Formula |
C13H9N5OS |
---|---|
Molecular Weight |
283.31g/mol |
IUPAC Name |
N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9N5OS/c19-11(10-5-1-2-7-15-10)16-13-18-17-12(20-13)9-4-3-6-14-8-9/h1-8H,(H,16,18,19) |
InChI Key |
YSASZCKOXCUXQY-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NC2=NN=C(S2)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NN=C(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
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